Cas no 2228375-43-5 (3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid)

3,3-Difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoromethyl and carboxylic acid functional groups enhances its utility as a versatile intermediate for synthesizing bioactive compounds. The fluorine atoms contribute to improved metabolic stability and binding affinity, making it valuable in drug discovery. Its indole core structure is particularly relevant for targeting serotonin-related pathways. The compound's well-defined chemical properties and synthetic accessibility support its use in structure-activity relationship (SAR) studies. Suitable for further derivatization, it serves as a key building block in the development of novel therapeutic agents.
3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid structure
2228375-43-5 structure
Product Name:3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid
CAS No:2228375-43-5
MF:C12H11F2NO2
MW:239.21805024147
CID:6167334
PubChem ID:165742002
Update Time:2025-05-20

3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid
    • 2228375-43-5
    • EN300-1942762
    • Inchi: 1S/C12H11F2NO2/c1-15-5-4-8-6-9(2-3-10(8)15)12(13,14)7-11(16)17/h2-6H,7H2,1H3,(H,16,17)
    • InChI Key: HZZVRUCRFZUEGZ-UHFFFAOYSA-N
    • SMILES: FC(CC(=O)O)(C1C=CC2=C(C=CN2C)C=1)F

Computed Properties

  • Exact Mass: 239.07578492g/mol
  • Monoisotopic Mass: 239.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.2Ų

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Additional information on 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid

3,3-Difluoro-3-(1-methyl-1H-indol-5-yl)propanoic Acid: A Comprehensive Overview (CAS No. 2228375-43-5)

3,3-Difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid (CAS No. 2228375-43-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This comprehensive overview delves into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid.

Chemical Structure and Properties

3,3-Difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid is a fluorinated derivative of indole carboxylic acid. The presence of two fluorine atoms at the 3-position of the propanoic acid moiety imparts unique electronic and steric properties to the molecule. The indole ring, a common structural motif in many biologically active compounds, contributes to the compound's potential pharmacological activities. The molecular formula of 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid is C14H12F2N2O2, with a molecular weight of approximately 276.26 g/mol.

The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and pharmaceutical formulations. Its melting point is around 160°C, and it is stable under standard laboratory conditions.

Synthesis Methods

The synthesis of 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid has been reported using several methodologies. One common approach involves the reaction of 5-bromoindole with methyl acrylate followed by a fluorination step to introduce the difluoromethyl group. Another method involves the coupling of 5-bromomethylindole with difluorocarbene generated from difluorosulfonyl azide.

A recent study published in the Journal of Organic Chemistry detailed an efficient and scalable synthesis route for 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid. The method employs palladium-catalyzed cross-coupling reactions to form the indole-carboxylic acid linkage, followed by selective fluorination using N-fluorobenzenesulfonimide (NFSI). This approach offers high yields and excellent regioselectivity, making it suitable for large-scale production.

Biological Activities and Potential Applications

3,3-Difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid has shown promising biological activities in various preclinical studies. One notable application is its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that have gained significant attention for their therapeutic potential in cancer treatment. Studies have demonstrated that 3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid selectively inhibits HDAC6 and HDAC8, leading to increased acetylation of histones and other proteins involved in cell cycle regulation and apoptosis.

In addition to its anti-cancer properties, 3,3-difluoro-3-(1-methyl-1H-indol-5-y l)propanoic acid has also been investigated for its neuroprotective effects. Research published in the Journal of Medicinal Chemistry reported that this compound effectively reduces neuroinflammation and protects against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 3,3-difluoro - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶(1-methyl - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶H - indol - 5 - yl)propanoic acid into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in healthy volunteers. Preliminary data suggest that the compound is well-tolerated with minimal adverse effects.

The future prospects for 3,3-difluoro - (1 - methyl - H - indol - yl)propanoic acid are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing off-target effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and therapeutic efficacy.

Conclusion

3,3-Difluoro - (1 - methyl - H - indol - yl)propanoic acid, with its unique chemical structure and diverse biological activities, represents a promising candidate for the development of new therapeutic agents. Its potential applications in cancer treatment and neurodegenerative diseases highlight its significance in modern medicinal chemistry. As research continues to advance, it is anticipated that this compound will play a crucial role in addressing unmet medical needs and improving patient outcomes.

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